Home > Products > Screening Compounds P84170 > Valproic acid acyl-D-glucuronide
Valproic acid acyl-D-glucuronide -

Valproic acid acyl-D-glucuronide

Catalog Number: EVT-10910823
CAS Number:
Molecular Formula: C14H24O8
Molecular Weight: 320.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valproic acid acyl-D-glucuronide is a significant metabolite of valproic acid, primarily formed through the process of glucuronidation. This compound is crucial in understanding the pharmacokinetics and potential toxicity associated with valproic acid, an anticonvulsant medication used to treat epilepsy and bipolar disorder. The formation of acyl-D-glucuronide from valproic acid is mediated by the enzyme UDP-glucuronosyltransferase, which facilitates the conjugation of the carboxylic acid group of valproic acid with glucuronic acid .

Source

Valproic acid itself was first synthesized in 1882 by Burton as a derivative of valeric acid, but its anticonvulsant properties were discovered in 1962 by Eymard . Valproic acid acyl-D-glucuronide emerges as a major inactive metabolite during the metabolic processing of valproic acid, which occurs predominantly in the liver .

Classification

Valproic acid acyl-D-glucuronide belongs to the class of acyl glucuronides, which are formed by the conjugation of carboxylic acids with glucuronic acid. This classification is essential for understanding its reactivity and potential implications in drug metabolism and toxicity .

Synthesis Analysis

Methods

The synthesis of valproic acid acyl-D-glucuronide occurs through enzymatic conjugation processes, primarily involving UDP-glucuronosyltransferase enzymes. This pathway is a key metabolic route for many carboxylic acids, including valproic acid. The process can be summarized as follows:

  1. Enzymatic Activation: Valproic acid is activated by UDP-glucuronosyltransferases.
  2. Conjugation Reaction: The activated valproic acid undergoes nucleophilic attack by glucuronic acid, leading to the formation of valproic acid acyl-D-glucuronide.

Technical Details

The reaction typically favors the formation of stable glucuronides, which can undergo further reactions such as acyl migration, although valproic acid acyl-D-glucuronide is noted for its stability compared to other acyl glucuronides . The structure of this compound can be represented as follows:

  • Chemical Structure:
    • Molecular Formula: C₁₁H₂₁O₇
    • Structure: 1-(2-Propylpentanoate) β-D-Glucopyranuronic Acid.
Molecular Structure Analysis

Structure Data

Valproic acid acyl-D-glucuronide features a complex structure characterized by a glucopyranoside moiety linked to a propylpentanoate group. The key structural components include:

  • A glucuronic acid unit that provides solubility and facilitates renal excretion.
  • An acyl side chain derived from valproic acid that influences its pharmacological properties.
Chemical Reactions Analysis

Reactions

Valproic acid acyl-D-glucuronide primarily undergoes acyl migration, which can lead to various reactive species capable of interacting with proteins and other biomolecules. This reactivity has implications for drug safety and efficacy:

  1. Acyl Migration: The stability of the acyl group can lead to the formation of reactive metabolites that may covalently bind to proteins, potentially resulting in idiosyncratic drug reactions .
  2. Transacylation: Valproic acid acyl-D-glucuronide may also participate in transacylation reactions, influencing drug interactions and pharmacokinetics.

Technical Details

The reactivity profile indicates that while valproic acid acyl-D-glucuronide is relatively stable, it can still pose risks under certain conditions due to its ability to form protein adducts .

Mechanism of Action

Valproic acid exerts its therapeutic effects through several mechanisms, including:

  1. Inhibition of GABA Transaminase: By inhibiting enzymes that degrade gamma-aminobutyric acid, valproic acid increases GABA levels in the brain, enhancing inhibitory neurotransmission.
  2. Histone Deacetylase Inhibition: Valproic acid influences gene expression related to neuroplasticity and neurogenesis by inhibiting histone deacetylases .
  3. Acyl Glucuronidation: The formation of valproic acid acyl-D-glucuronide plays a role in modulating the pharmacokinetics and bioavailability of the drug.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Soluble in water due to its glucuronic component.

Chemical Properties

  • Stability: Valproic acid acyl-D-glucuronide is one of the most stable drug acyl glucuronides known, which impacts its pharmacological profile and safety .
  • Reactivity: Despite its stability, it can still undergo reactions that may lead to toxicological concerns.
Applications

Valproic acid acyl-D-glucuronide serves several scientific purposes:

  1. Pharmacokinetic Studies: Understanding its formation and metabolism aids in predicting drug interactions and adverse effects.
  2. Toxicology Research: Investigating its reactivity helps assess risks associated with idiosyncratic drug reactions.
  3. Drug Development: Insights into its metabolic pathways are crucial for designing safer pharmaceuticals with reduced toxicity profiles.
Introduction to Valproic Acid Acyl-D-Glucuronide in Xenobiotic Metabolism

Biosynthesis and Role in Valproic Acid Detoxification

Enzymatic Formation Pathways

Valproic acid glucuronide biosynthesis is catalyzed by UDP-glucuronosyltransferase (UDP-glucuronosyltransferase) enzymes within the hepatic endoplasmic reticulum. This conjugation reaction involves the covalent linkage of glucuronic acid, derived from the cofactor uridine diphosphate glucuronic acid, to the carboxylic acid functional group of valproic acid, forming an ester bond (acyl glucuronide). Multiple UDP-glucuronosyltransferase isoforms demonstrate catalytic activity toward valproic acid. In vitro studies utilizing human liver microsomes and recombinant enzymes have identified UDP-glucuronosyltransferase 2B7 as the predominant enzyme responsible, exhibiting the highest intrinsic clearance for this reaction [2] [8]. Additional contributing isoforms include UDP-glucuronosyltransferase 1A3, UDP-glucuronosyltransferase 1A4, UDP-glucuronosyltransferase 1A6, UDP-glucuronosyltransferase 1A8, UDP-glucuronosyltransferase 1A9, UDP-glucuronosyltransferase 1A10, and UDP-glucuronosyltransferase 2B15, although their relative contributions are considerably less than UDP-glucuronosyltransferase 2B7 [1] [2] [8]. The reaction kinetics follow typical Michaelis-Menten patterns, exhibiting substantial interindividual variability (5- to 8-fold) in formation rates observed within human liver microsomal banks [2].

Table 1: Human UDP-glucuronosyltransferase Enzymes Catalyzing Valproic Acid Glucuronidation

UDP-glucuronosyltransferase IsoformTissue ExpressionRelative Contribution to Valproic Acid GlucuronidationReported Kinetic Parameters (Km, Vmax)
UDP-glucuronosyltransferase 2B7Liver, Kidney, GIPrimary (Highest Intrinsic Clearance)Vmax range: 6.0 - 53.4 nmol/min/mg protein (1mM VPA) [2]
UDP-glucuronosyltransferase 1A3Liver, GI, KidneyMinorNot fully characterized
UDP-glucuronosyltransferase 1A4Liver, GIMinorActive in vitro [2]
UDP-glucuronosyltransferase 1A6LiverMinor (Haplotypes may influence activity)*2 haplotype associated with increased activity [1]
UDP-glucuronosyltransferase 1A8GI, KidneyMinor (Extrahepatic)Active in vitro [2]
UDP-glucuronosyltransferase 1A9Liver, KidneyMinorActive in vitro [2]
UDP-glucuronosyltransferase 1A10GIMinor (Extrahepatic)Active in vitro [2]
UDP-glucuronosyltransferase 2B15LiverMinor (Activity disputed by some studies)Inhibited by VPA, role in glucuronidation unclear [1]

Detoxification and Elimination Mechanisms

Glucuronidation serves as the principal detoxification and elimination pathway for valproic acid, accounting for 30% to 50% of the administered dose recovered in urine as valproic acid glucuronide [2] [8]. This conjugation reaction transforms the lipophilic carboxylic acid into a significantly more water-soluble conjugate, facilitating its elimination via renal excretion and biliary secretion. By shunting valproic acid away from oxidative metabolic pathways (β-oxidation and cytochrome P450-mediated ω-oxidation), glucuronidation reduces the formation of known hepatotoxic metabolites, notably 4-ene-valproic acid and 2,4-diene-valproic acid [1] [3]. The latter, 2,4-diene-valproic acid, is a highly reactive compound capable of forming cytotoxic adducts with coenzyme A and glutathione, leading to mitochondrial dysfunction and glutathione depletion – key events implicated in valproic acid-induced hepatotoxicity [1] [3] [8]. Consequently, efficient glucuronidation is considered a protective metabolic route.

However, the detoxification role of valproic acid glucuronide is nuanced. While its formation promotes excretion, the acyl glucuronide bond is inherently chemically reactive. This reactivity allows valproic acid glucuronide to undergo intramolecular rearrangement (isomerization via acyl migration) and hydrolysis, potentially reforming the parent valproic acid. More significantly, it can form covalent adducts with nucleophilic sites on proteins (e.g., serum albumin) and possibly nucleic acids via transacylation and glycation mechanisms [3] [8]. While the direct contribution of valproic acid glucuronide-derived adducts to valproic acid's overall toxicity profile, particularly hepatotoxicity, is less established than that of the oxidized metabolites (4-ene-valproic acid, 2,4-diene-valproic acid), the potential for these adducts to provoke immune responses or cause direct cellular damage remains a subject of investigation [3] [8]. Thus, glucuronidation represents a crucial detoxification pathway by facilitating excretion and reducing flux through oxidative toxification routes, but the inherent reactivity of the acyl glucuronide metabolite introduces a potential secondary pathway for adverse effects.

Significance of Acyl Glucuronidation in Pharmacokinetic Modulation

Impact on Clearance and Exposure

Valproic acid glucuronidation is a major determinant of systemic clearance and overall drug exposure. As the predominant metabolic pathway responsible for eliminating 30-50% of the dose, variations in UDP-glucuronosyltransferase activity directly influence valproic acid plasma concentrations [1] [2] [10]. Factors modulating UDP-glucuronosyltransferase function therefore significantly impact valproic acid pharmacokinetics:

  • Age: Unlike oxidative metabolism, which often declines with age, studies comparing valproic acid glucuronide formation in human liver microsomes from elderly donors (≥65 years) versus younger donors (2–56 years) showed no statistically significant differences in formation rates across substrate concentrations (0.25 mM, 0.5 mM, 1 mM valproic acid) [2]. This suggests glucuronidation capacity is relatively preserved in the elderly, potentially making it a more significant clearance route in this population compared to pathways that are age-sensitive.
  • Protein Binding Saturation: Valproic acid exhibits concentration-dependent, saturable binding to plasma proteins (primarily albumin). At total concentrations exceeding approximately 75-100 μg/mL, the unbound (free) fraction increases disproportionately. As only unbound valproic acid is accessible to hepatic UDP-glucuronosyltransferase enzymes, saturation of protein binding effectively increases the substrate concentration available for glucuronidation at higher doses, potentially contributing to non-linear pharmacokinetics [9].
  • UDP-glucuronosyltransferase Polymorphisms: Genetic variations in UDP-glucuronosyltransferase genes can influence enzyme expression and activity. For instance, specific haplotypes of the UGT1A6 gene (e.g., UGT1A62, comprising variants rs6759892, rs2070959, rs1105879) have been associated with increased glucuronidation activity towards valproic acid in vitro and correlated with higher valproic acid dose requirements and lower concentration-to-dose ratios in patients with epilepsy, suggesting enhanced clearance [1]. Polymorphisms in UGT2B7, the major valproic acid glucuronidating enzyme, may also contribute to interindividual variability, although their clinical impact requires further elucidation.
  • Induction/Inhibition: While not discussed extensively in the provided sources relative to valproic acid itself, co-administration of drugs that induce (e.g., phenytoin, carbamazepine, rifampicin) or inhibit (e.g., certain nonsteroidal anti-inflammatory drugs) UDP-glucuronosyltransferase activity would be expected to alter valproic acid glucuronidation and clearance.

Structural Determinants Influencing Conjugation

The molecular structure of valproic acid dictates its suitability as a substrate for acyl glucuronidation. Its carboxylic acid group is essential for the conjugation reaction catalyzed by UDP-glucuronosyltransferase. Modifications to the valproic acid structure in the development of analogues or derivatives can significantly alter glucuronidation kinetics and the properties of the resulting glucuronide:

  • Branching and Chain Length: The branched-chain structure (2-propylpentanoic acid) is recognized as important for its interaction with UDP-glucuronosyltransferase 2B7. Non-branched analogues of valproic acid lack significant anticonvulsant activity and likely exhibit different glucuronidation profiles [10].
  • Modification of the Carboxylic Acid Group: Amide derivatives of valproic acid (e.g., valpromide, valnoctamide) are designed to bypass rapid glucuronidation. These amides may be hydrolyzed to release valproic acid, but their primary route of elimination is not glucuronidation of the amide itself. This structural change aims to reduce the formation of reactive acyl glucuronides and potentially mitigate associated toxicity risks while still delivering the active acid [10].
  • Introduction of Unsaturation or Cyclic Structures: Structural modifications like introducing unsaturated bonds (e.g., 2-ene-valproic acid) or incorporating the acid into a ring system (e.g., cyclic analogues) alter the molecule's hydrophobicity, steric configuration, and electronic properties around the carboxylic acid. These changes can profoundly impact affinity (Km) for UDP-glucuronosyltransferase enzymes and the maximum velocity (Vmax) of glucuronidation, thereby altering the intrinsic clearance (CLint = Vmax/Km) of the analogue compared to valproic acid. Research into such analogues seeks to identify compounds with maintained or improved therapeutic effects but reduced metabolic toxification, including altered glucuronidation pathways that may produce less reactive conjugates [10].

The pharmacokinetic behavior and potential for interactions of valproic acid are thus intrinsically linked to the formation, fate, and physicochemical properties of valproic acid acyl-D-glucuronide. Understanding this conjugate is paramount for predicting drug behavior, managing interactions, and designing safer analogues.

Properties

Product Name

Valproic acid acyl-D-glucuronide

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid

Molecular Formula

C14H24O8

Molecular Weight

320.34 g/mol

InChI

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14?/m0/s1

InChI Key

XXKSYIHWRBBHIC-JLERCCTOSA-N

Canonical SMILES

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Isomeric SMILES

CCCC(CCC)C(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.